

(Tyr0)-C-peptide (human) in Diabetes Mellitus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Tyr0)-C-peptide (human)	
Cat. No.:	B3029191	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino acid peptide, is co-secreted with insulin in equimolar amounts from pancreatic β-cells. For many years, it was considered biologically inert. However, a growing body of evidence now indicates that C-peptide is a bioactive hormone with significant physiological effects, particularly in the context of diabetes mellitus. Its deficiency in Type 1 diabetes and later stages of Type 2 diabetes is increasingly implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth overview of the role of **(Tyr0)-C-peptide (human)** in diabetes research, focusing on its mechanism of action, relevant experimental protocols, and quantitative data from key studies. The (Tyr0) designation indicates the absence of a tyrosine residue at the N-terminus, a common form used in research.

Mechanism of Action and Signaling Pathways

(Tyr0)-C-peptide exerts its effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the surface of various cell types. This interaction is sensitive to pertussis toxin, suggesting the involvement of a Gαi/o subunit.[1] Activation of this receptor initiates a cascade of intracellular signaling events that are crucial for its protective effects against diabetic complications.





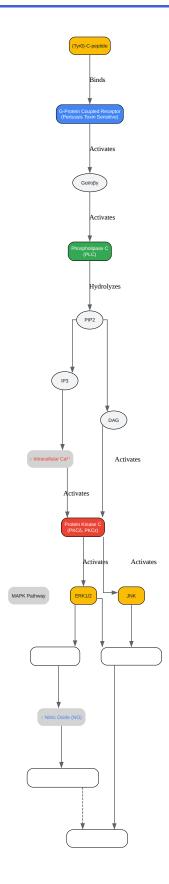


The primary signaling pathway involves the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of specific Protein Kinase C (PKC) isoforms, particularly PKCδ and PKCε.[2][3]

Downstream of PKC, (Tyr0)-C-peptide stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating Extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[2][3] This signaling cascade ultimately leads to the activation of transcription factors that modulate the expression and activity of key enzymes such as Na+,K+-ATPase and endothelial Nitric Oxide Synthase (eNOS).[1][4] The activation of eNOS results in increased production of nitric oxide (NO), a potent vasodilator, which contributes to improved blood flow.

C-peptide Signaling Pathway





Click to download full resolution via product page

Caption: C-peptide signaling cascade.



Quantitative Data from Clinical and Preclinical Studies

The therapeutic potential of (Tyr0)-C-peptide has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Effects of Long-Acting C-peptide on Diabetic Neuropathy in Humans (12-Month Clinical Trial)

Parameter	C-peptide Treatment Group (Low Dose: 0.8 mg/week)	C-peptide Treatment Group (High Dose: 2.4 mg/week)	Placebo Group	p-value (Combined C- peptide vs. Placebo)
Change in Sural Nerve Conduction Velocity (SNCV) (m/s)	+1.30 ± 0.41	+0.64 ± 0.27	+1.19 ± 0.29	Not Significant
Change in Vibration Perception Threshold (VPT) (µm)	-4.5 ± 1.0 (Combined Groups)	-4.5 ± 1.0 (Combined Groups)	-0.1 ± 0.9	< 0.001
Plasma C- peptide (nmol/L)	1.8 - 2.2	5.6 - 6.8	N/A	N/A

Data from a 12-month, randomized, double-blind, placebo-controlled study in patients with Type 1 diabetes and peripheral neuropathy.[5]

Table 2: Effects of C-peptide on Nerve Function and Blood Flow in a Streptozotocin-Induced Diabetic Rat Model



Parameter	Diabetic Control	C-peptide Treated	% Correction with C-peptide
Sciatic Motor Nerve Conduction Velocity (NCV) Deficit (%)	19.8 ± 0.8	7.6 ± 0.6	61.7 ± 2.9
Saphenous Sensory NCV Deficit (%)	15.7 ± 0.9	3.5 ± 0.7	78.0 ± 4.5
Sciatic Nerve Blood Flow Reduction (%)	52.0	~18	~66
Sciatic Vascular Conductance Reduction (%)	41.0	~18	~57

Data from a study on streptozotocin-induced diabetic rats treated with C-peptide for 2 weeks after 6 weeks of diabetes.[6]

Experimental Protocols

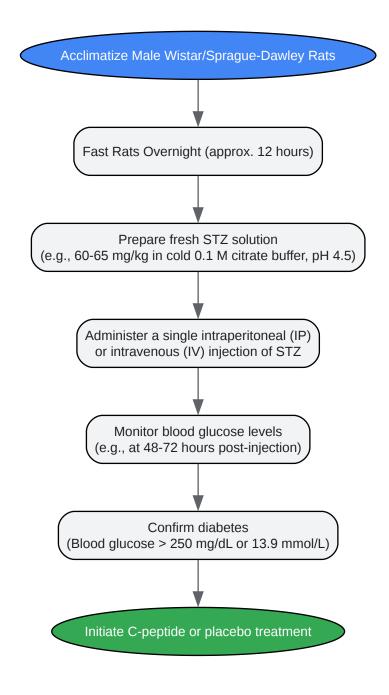
This section details methodologies for key experiments in (Tyr0)-C-peptide research.

Induction of Diabetes in a Rat Model

A common method for inducing a model of Type 1 diabetes in rodents is through the administration of streptozotocin (STZ), a chemical that is toxic to pancreatic β -cells.

Workflow for STZ-Induced Diabetes in Rats





Click to download full resolution via product page

Caption: STZ-induced diabetes protocol.

- Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.
- Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.



- Fasting: Rats are fasted overnight (approximately 12 hours) before STZ administration to enhance the diabetogenic effect.
- STZ Preparation: Streptozotocin is light-sensitive and unstable in solution, so it must be prepared fresh immediately before use. A typical dose is 60-65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).[5][7]
- Administration: The STZ solution is administered via a single intraperitoneal or intravenous injection.
- Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Diabetes is typically confirmed when fasting blood glucose levels exceed 250 mg/dL (13.9 mmol/L).[5]
- Treatment Initiation: Once diabetes is established, animals can be randomized to receive (Tyr0)-C-peptide or placebo.

Measurement of Nerve Conduction Velocity (NCV) in Human Clinical Trials

Nerve conduction studies are non-invasive tests used to evaluate the function of peripheral nerves.

- Patient Preparation: The patient is positioned comfortably in a temperature-controlled room.
 Skin temperature over the nerve being tested is maintained above 32°C to ensure accurate and reproducible results.[8]
- Nerve Selection: For diabetic neuropathy, the sural (sensory) and peroneal (motor) nerves in the lower limbs are commonly assessed.[5][9]
- Electrode Placement:
 - Stimulating electrodes: Placed directly over the nerve at two different points (proximal and distal).



- Recording electrodes: Placed over the muscle supplied by the motor nerve or along the sensory nerve path.
- Ground electrode: Placed on the limb between the stimulating and recording electrodes.
- Stimulation: A small electrical impulse is delivered through the stimulating electrodes to depolarize the nerve. The intensity of the stimulus is gradually increased until a maximal response is recorded.
- Recording: The time it takes for the electrical impulse to travel between the two stimulation points (latency) and the amplitude of the resulting muscle or nerve action potential are recorded.
- Calculation of NCV: The distance between the two stimulation points is measured on the skin surface. NCV is calculated using the following formula:
 - NCV (m/s) = Distance (mm) / (Proximal Latency (ms) Distal Latency (ms))

Measurement of Na+,K+-ATPase Activity

The activity of Na+,K+-ATPase can be measured in tissue homogenates or cell lysates.

- Sample Preparation: Tissues (e.g., renal cortex) or cells are homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the enzyme.
- Assay Principle: The assay measures the rate of ATP hydrolysis by Na+,K+-ATPase, which
 is determined by quantifying the amount of inorganic phosphate (Pi) released. The specific
 activity is determined by comparing the amount of Pi released in the presence and absence
 of ouabain, a specific inhibitor of Na+,K+-ATPase.
- Reaction Mixture: The membrane fraction is incubated in a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
- Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.



- Termination of Reaction: The reaction is stopped by the addition of a reagent that precipitates proteins.
- Measurement of Inorganic Phosphate: The amount of Pi in the supernatant is measured colorimetrically.
- Calculation of Activity: Na+,K+-ATPase activity is calculated as the difference in Pi released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.

Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

eNOS activity is often indirectly measured by quantifying the production of nitric oxide (NO).

- Cell Culture and Treatment: Endothelial cells (e.g., human umbilical vein endothelial cells HUVECs) are cultured and treated with (Tyr0)-C-peptide for a specified duration.
- Sample Preparation: Cells are lysed, and the protein concentration of the lysate is determined.
- Assay Principle: Many commercial kits are available for measuring NOS activity. A common method is the Griess assay, which measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
- Nitrate Reduction: Since NO is rapidly converted to both nitrite and nitrate (NO3-), nitrate in the sample must first be converted to nitrite by nitrate reductase.
- Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.
- Colorimetric Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.



Quantification: The concentration of nitrite in the samples is determined by comparing the
absorbance to a standard curve generated with known concentrations of sodium nitrite.
 eNOS activity is then expressed as the amount of nitrite produced per unit of protein per unit
of time.[10]

Conclusion

(Tyr0)-C-peptide (human) has emerged as a key area of investigation in diabetes research. Its ability to activate specific intracellular signaling pathways, leading to the modulation of crucial enzymes like Na+,K+-ATPase and eNOS, underscores its potential to ameliorate diabetic complications. The quantitative data from both preclinical and clinical studies, although sometimes variable, points towards beneficial effects, particularly in the context of diabetic neuropathy and nephropathy. The standardized experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic utility of (Tyr0)-C-peptide and to elucidate its precise mechanisms of action in the complex pathophysiology of diabetes mellitus. Further research is warranted to fully establish its role in the clinical management of diabetes and its complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. C-Peptide and its Intracellular Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells | Semantic Scholar [semanticscholar.org]
- 4. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights Creative Biolabs [creative-biolabs.com]



- 6. Rat C peptide I and II stimulate glucose utilization in STZ-induced diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of diabetes by Streptozotocin in rats PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropathy Phentoyping Protocols Nerve Conduction Velocity [protocols.io]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [(Tyr0)-C-peptide (human) in Diabetes Mellitus Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029191#tyr0-c-peptide-human-in-diabetes-mellitus-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com